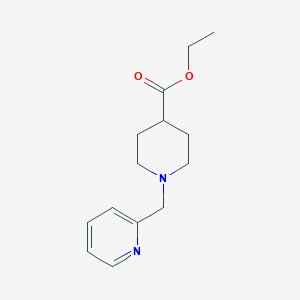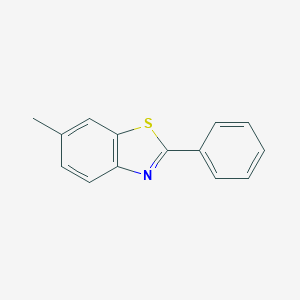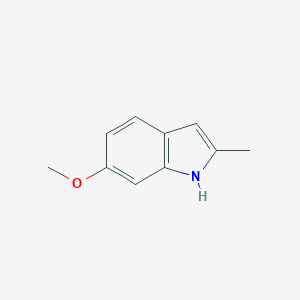![molecular formula C6H14N2 B158434 [(1R,2R)-2-(氨基甲基)环丁基]甲胺 CAS No. 1731-23-3](/img/structure/B158434.png)
[(1R,2R)-2-(氨基甲基)环丁基]甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine is a chemical compound with the molecular formula C6H14N2 It is characterized by the presence of a cyclobutyl ring substituted with aminomethyl groups
科学研究应用
[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reduction of a cyclobutanone derivative to form the cyclobutyl ring, followed by the introduction of aminomethyl groups through reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
化学反应分析
Types of Reactions
[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the aminomethyl groups, potentially forming primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, primary amines, and various substituted cyclobutyl derivatives. The specific products depend on the reaction conditions and reagents used.
作用机制
The mechanism of action of [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The cyclobutyl ring provides structural rigidity, which can enhance binding affinity and specificity.
相似化合物的比较
[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine can be compared with other similar compounds, such as:
Cyclobutylamine: Lacks the aminomethyl substitution, resulting in different chemical reactivity and biological activity.
(1R,2R)-Cyclobutane-1,2-diamine: Contains two amino groups on the cyclobutyl ring, leading to distinct chemical properties and applications.
(1R,2R)-2-(Hydroxymethyl)cyclobutyl]methylamine:
The uniqueness of [(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,7-8H2/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLACDIKXKCJGF-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CN)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CN)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


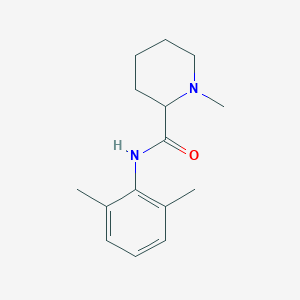

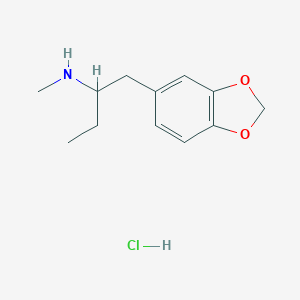
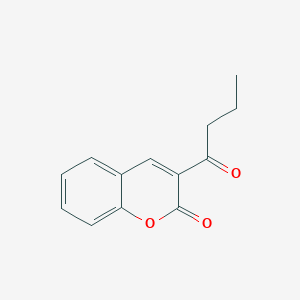
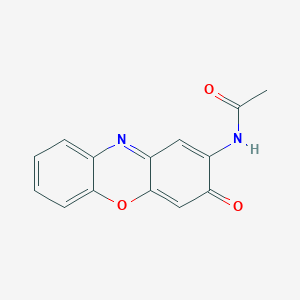
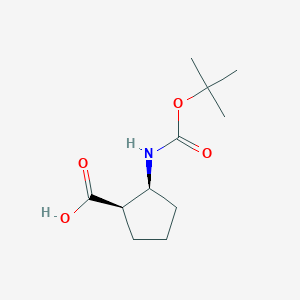

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
